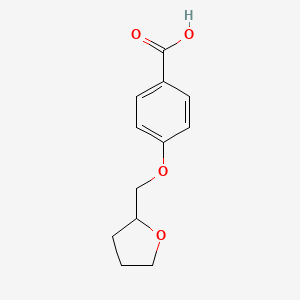

4-(四氢呋喃-2-基甲氧基)苯甲酸

描述

Synthesis Analysis

The synthesis of benzoic acid derivatives involves structural modifications to enhance their biological activities. For instance, the study on octadecanoic acid-3,4-tetrahydrofuran diester derivatives shows that introducing a benzyloxy substitution at the 2-position of the furan ring and forming a benzoate at the 3,4-position can significantly enhance acaricidal activity . Another paper describes the synthesis of furan compounds, including 4-((furan-2-ylmethyl)amino)benzoic acid, through a two-step reaction, confirmed by various spectroscopic methods . These methods of synthesis and structural confirmation are relevant to the synthesis of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is crucial for their biological activity. The crystal structure and conformational analysis of synthesized compounds, such as 4-((furan-2-ylmethyl)amino)benzoic acid, have been studied using X-ray diffraction and density functional theory (DFT). The results show consistency between the DFT-optimized structures and the crystal structures, indicating the reliability of DFT in predicting molecular conformations .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoic acid derivatives are not explicitly detailed in the provided papers. However, the synthesis processes described suggest the use of reactions such as esterification, substitution, and condensation to introduce various functional groups into the benzoic acid framework .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structures. For example, the hypolipidemic activity of 5-(Tetradecyloxy)-2-furancarboxylic acid is attributed to its structure, which resembles fatty acid-like compounds . Similarly, the electrostatic potential and frontier molecular orbitals of the synthesized furan compounds have been investigated, revealing insights into their physicochemical properties .

Relevant Case Studies

The acaricidal activity of benzoic acid derivatives against Sarcoptes scabiei var. Cuniculi is a case study of the biological potential of these compounds. The study found that certain structural modifications could lead to enhanced acaricidal activity, with the mechanism related to interference with the energy metabolism of the mites . Another case study involves the hypolipidemic activity of alkyloxyarylcarboxylic acids, which represents a new class of agents effective in lowering blood lipids .

科学研究应用

蛋白质组学研究

4-(四氢呋喃-2-基甲氧基)苯甲酸: 用于蛋白质组学研究,即对蛋白质的大规模研究,特别是其结构和功能。该化合物用于样品制备以及开发蛋白质分离和分析的新方法。 其独特的性质可以帮助在分析过程中稳定蛋白质,或帮助修饰蛋白质以改善检测和定量 .

药物发现

该化合物的结构使其可用于合成潜在的药物候选物。它可以作为合成小分子药物的前体或中间体。 其苯甲酸部分是一个常见的药效团,它是分子结构中负责其生物活性的部分,使其在药物化学中具有价值.

有机合成

在有机化学中,4-(氧杂环戊烷-2-基甲氧基)苯甲酸 用作合成各种有机化合物的构建块。 其反应位点允许官能化,从而产生具有不同应用潜力的各种分子,这些应用涉及化学和材料科学的不同领域.

X射线晶体学

该化合物已用于X射线晶体学研究,以了解其晶体结构和性质。 了解其晶体形式对于设计具有所需物理和化学性质的化合物至关重要,这对于开发新材料和药物至关重要 .

生物化学研究

研究人员使用4-(四氢呋喃-2-基甲氧基)苯甲酸 在生物化学分析中研究酶动力学和抑制。 它可以作为酶的底物或抑制剂,提供对酶机制和酶基疗法开发的见解 .

材料科学

该化合物形成稳定晶体的能力使其成为探索具有特定光学或电子性质的新材料的候选者。 它可用于开发有机半导体或作为光伏电池中的组成部分 .

属性

IUPAC Name |

4-(oxolan-2-ylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c13-12(14)9-3-5-10(6-4-9)16-8-11-2-1-7-15-11/h3-6,11H,1-2,7-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLNPDFDAPBKDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396109 | |

| Record name | 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

565194-75-4 | |

| Record name | 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid](/img/structure/B1334221.png)

![Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate](/img/structure/B1334226.png)

![3-[4-(Trifluoromethyl)phenyl]aniline](/img/structure/B1334235.png)

![3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1334252.png)